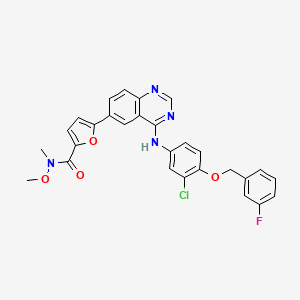
5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)-N-methoxy-N-methylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)-N-methoxy-N-methylfuran-2-carboxamide is a complex organic compound with significant applications in medicinal chemistry. It is known for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)-N-methoxy-N-methylfuran-2-carboxamide involves multiple steps. One common route includes the reaction of 2-formylfuran-5-boronic acid with N-(3-chloro-4-(3-fluorobenzyloxy)phenyl)-6-iodoquinazolin-4-amine . The reaction is typically carried out under inert gas conditions (e.g., nitrogen or argon) at low temperatures (2-8°C) to prevent degradation of the reactants .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)-N-methoxy-N-methylfuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions are common, particularly involving the chlorine and fluorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride .
Major Products
The major products formed from these reactions include various quinazoline and amine derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)-N-methoxy-N-methylfuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)-N-methoxy-N-methylfuran-2-carboxamide involves its interaction with specific molecular targets. It primarily targets EGFR and HER2, inhibiting their activity and thereby preventing the proliferation of cancer cells . The compound binds to the ATP-binding site of these receptors, blocking their kinase activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Lapatinib: A similar compound used in the treatment of breast cancer.
Gefitinib: Another EGFR inhibitor used in the treatment of non-small cell lung cancer.
Erlotinib: An EGFR inhibitor used in the treatment of various cancers.
Uniqueness
5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)-N-methoxy-N-methylfuran-2-carboxamide is unique due to its specific structural features, such as the presence of both chloro and fluoro substituents, which enhance its binding affinity and selectivity for EGFR and HER2 .
Properties
Molecular Formula |
C28H22ClFN4O4 |
|---|---|
Molecular Weight |
532.9 g/mol |
IUPAC Name |
5-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]-N-methoxy-N-methylfuran-2-carboxamide |
InChI |
InChI=1S/C28H22ClFN4O4/c1-34(36-2)28(35)26-11-10-24(38-26)18-6-8-23-21(13-18)27(32-16-31-23)33-20-7-9-25(22(29)14-20)37-15-17-4-3-5-19(30)12-17/h3-14,16H,15H2,1-2H3,(H,31,32,33) |
InChI Key |
MEDRMIRHDIDZRH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


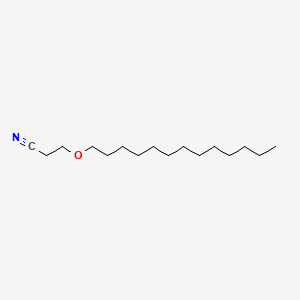
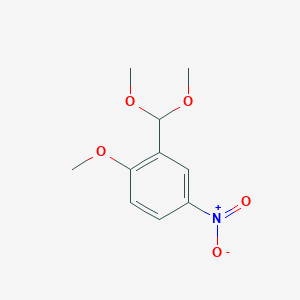
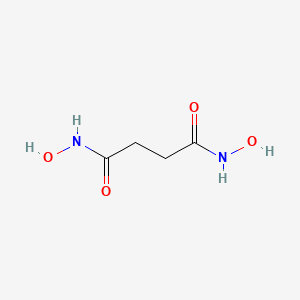

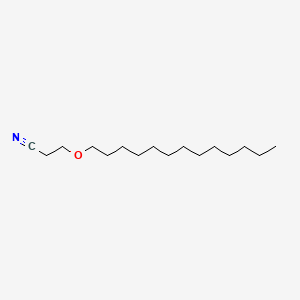
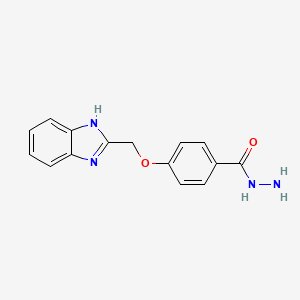
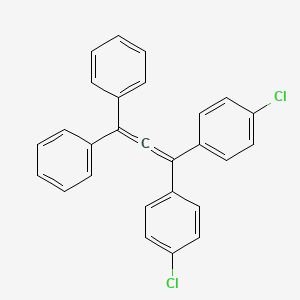
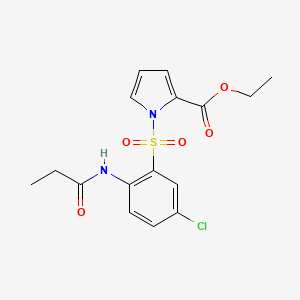
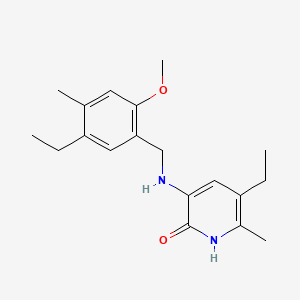
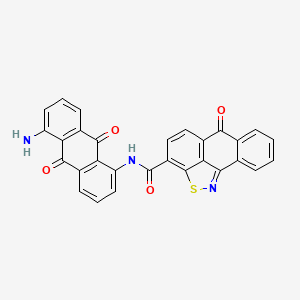
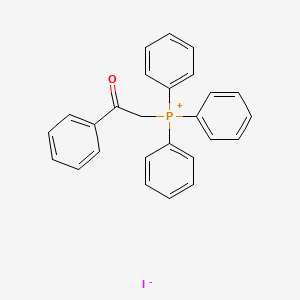
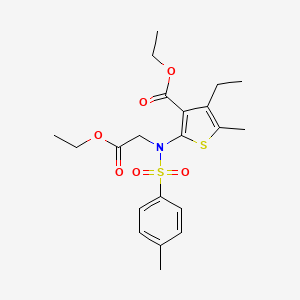
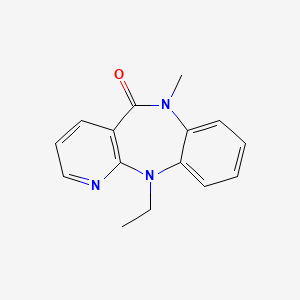
![6-Nitrotetrazolo[1,5-a]pyridine](/img/structure/B12802144.png)
